Laninamivir - 203120-17-6

Laninamivir

Catalog Number: EVT-272494
CAS Number: 203120-17-6
Molecular Formula: C13H22N4O7
Molecular Weight: 346.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Laninamivir is a member of acetamides.
Laninamivir has been used in trials studying the treatment of Influenza.
Source and Classification

Laninamivir is classified as an antiviral agent, specifically a neuraminidase inhibitor. It acts by blocking the enzyme neuraminidase, which is essential for the replication and spread of the influenza virus. The compound is commercially available as laninamivir octanoate (brand name Inavir), which is its prodrug form designed for inhalation delivery. Laninamivir octanoate was developed by Daiichi Sankyo and has been approved primarily in Japan for both treatment and prophylaxis of influenza infections .

Synthesis Analysis

Laninamivir can be synthesized through various methods, with notable routes involving the modification of zanamivir. One efficient synthetic pathway includes:

  1. Starting Material: D-araboascorbic acid serves as a precursor.
  2. Key Reactions:
    • A thiourea-catalyzed enantioselective Michael addition of acetone to tert-butyl (2-nitrovinyl)carbamate.
    • An anti-selective Henry reaction with an aldehyde derived from D-araboascorbic acid.
  3. Yield: This method allows for scalable synthesis, producing significant quantities (over 3.5 grams) of laninamivir in a streamlined process that requires only 13 steps .

Another method involves the conversion of zanamivir to laninamivir octanoate through several sequential reactions, including methylation and acylation steps using reagents like dimethyl carbonate and octanoyl chloride. This route emphasizes efficiency, low cost, and high product purity .

Molecular Structure Analysis

The molecular formula of laninamivir is C12_{12}H20_{20}N4_{4}O4_{4}, with a molecular weight of approximately 288.31 g/mol. The structure features a pyran ring, which is characteristic of many sialic acid derivatives, alongside functional groups that facilitate its interaction with the neuraminidase enzyme.

Key Structural Features:

  • Pyran Ring: Central to its activity as a neuraminidase inhibitor.
  • Guanidine Group: Essential for binding to the active site of neuraminidase.
  • Hydroxyl Groups: Contribute to solubility and biological activity.

The spatial arrangement and stereochemistry are critical for its function, influencing how well it fits into the enzyme's active site .

Chemical Reactions Analysis

Laninamivir participates in several chemical reactions primarily related to its synthesis and modification:

  1. Methylation: The conversion of zanamivir to laninamivir involves methylation reactions that modify the hydroxyl groups.
  2. Acylation: The formation of laninamivir octanoate from laninamivir includes acylation with octanoyl chloride, enhancing its pharmacokinetic properties for inhalation delivery .
  3. Hydrolysis: The prodrug form (laninamivir octanoate) undergoes hydrolysis upon administration to release active laninamivir.

These reactions are crucial for optimizing the drug's efficacy and delivery profile.

Mechanism of Action

Laninamivir exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues on host cell membranes, thereby blocking viral release and spread.

Detailed Mechanism:

  • Binding: Laninamivir binds competitively to the active site of neuraminidase.
  • Inhibition: By occupying this site, it prevents the enzyme from processing sialic acids, which are necessary for viral replication.
  • Effectiveness: This mechanism leads to reduced viral load in infected individuals and contributes to faster recovery times .
Physical and Chemical Properties Analysis

Laninamivir possesses several important physical and chemical properties:

These properties enhance its usability as a therapeutic agent against influenza .

Applications

Laninamivir is primarily used in clinical settings as a treatment for influenza infections. Its applications include:

  • Therapeutic Use: Effective against various strains of influenza A and B viruses.
  • Prophylaxis: Used in preventive measures during flu outbreaks.
  • Research Applications: Studied for potential modifications to improve efficacy against resistant viral strains.

The inhaled formulation allows for rapid absorption and onset of action, making it a valuable tool in managing influenza outbreaks effectively .

Mechanism of Action and Neuraminidase Inhibition Dynamics

Structural Basis of Laninamivir Binding to Influenza Neuraminidase

Laninamivir (R-125489) is a transition-state analogue inhibitor of influenza neuraminidase (NA), structurally derived from 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) with two critical modifications: a 4-guanidino group (enhancing electrostatic interactions with active-site residues) and a 7-methoxy group (contributing to prolonged tissue retention) [1] [9]. The inhibitor binds competitively to the highly conserved NA active site, which comprises eight functional residues (R118, D151, R152, R224, E276, R292, R371, Y406) and nine framework residues (E119, R156, W178, S179, D198, I222, E227, N294, E425; N2 numbering) [9]. Crystal structures reveal that laninamivir forms hydrogen bonds with E119, D151, and R152, while its guanidino group engages in salt bridges with E227 [1] [5].

Comparative Analysis of Group 1 vs. Group 2 Neuraminidase Binding Sites

Influenza A NAs are phylogenetically divided into Group 1 (N1, N4, N5, N8) and Group 2 (N2, N3, N6, N7, N9), distinguished by structural features adjacent to the active site [3] [10]. Key differences include:

  • Group 1 NAs: Typically possess an open "150-cavity" formed by the displacement of residues 147–152 (150-loop), creating an extended hydrophobic pocket adjacent to the catalytic site. This cavity allows deeper penetration of laninamivir’s C4-guanidino group [3] [5].
  • Group 2 NAs: Exhibit a closed 150-loop conformation stabilized by a salt bridge between D147 and H150, restricting access to the 150-cavity [10]. The 2009 pandemic H1N1 NA (p09N1) is an exception, displaying a closed 150-loop despite belonging to Group 1 [1] [5].

Laninamivir exhibits higher potency against Group 1 NAs (e.g., N1 IC₅₀ = 0.17 nM) than Group 2 (e.g., N2 IC₅₀ = 1.2 nM) due to enhanced interactions with the 150-cavity [5] [9]. Molecular dynamics simulations show that laninamivir octanoate (the prodrug) adopts distinct binding modes: In Group 1 p09N1, its octanoyl chain occupies a hydrophobic groove near E276, while in Group 2 N2, it engages pocket 1 via induced fit [1] [10].

Table 1: Structural Features of Group 1 vs. Group 2 Neuraminidases Relevant to Laninamivir Binding

FeatureGroup 1 NAGroup 2 NA
150-loop conformationOpen (except p09N1)Closed
Key stabilizing bondsNone (flexible loop)D147-H150 salt bridge
Laninamivir Kd0.1–0.5 nM1.0–2.5 nM
Prodrug binding siteHydrophobic groove (E276)Pocket 1 (induced fit)

Role of the 150-Cavity in Inhibitor Specificity

The 150-cavity significantly influences laninamivir’s inhibitory profile:

  • Accessibility advantage: In open-cavity Group 1 NAs (e.g., avian N5), laninamivir’s guanidino group forms hydrogen bonds with S147 and V149 within the 150-cavity, reducing dissociation rates [3] [5].
  • Induced flexibility: Although Group 2 NAs lack a natural 150-cavity, high-concentration oseltamivir can force the 150-loop open in N2, suggesting laninamivir octanoate may exploit similar flexibility [10]. This is critical for inhibiting atypical Group 1 variants like p09N1 [1].
  • Resistance mitigation: The 150-cavity enables laninamivir to retain efficacy against oseltamivir-resistant strains (e.g., H274Y) where E276 conformational changes disrupt oseltamivir binding. Laninamivir’s guanidino group maintains interactions with D151 and E119 independently of E276 reorientation [5] [9].

Table 2: Binding Free Energy (kcal/mol) of Laninamivir to Neuraminidase Subtypes

SubtypeGroup150-Cavity StatusBinding Energy
H5N1 (N1)1Open-12.8
p09N1 (2009 H1N1)1Closed-10.2
H3N2 (N2)2Closed-9.5
H7N9 (N9)2Closed-9.1

Data derived from molecular docking studies [3] [7]

Enzymatic Inhibition Kinetics

Inhibition Constants (IC₅₀) Across Influenza A and B Subtypes

Laninamivir demonstrates broad-spectrum inhibition against all influenza neuraminidases, with IC₅₀ values in the low nanomolar range [5] [8] [9]:

  • Influenza A:
  • Group 1: N1 (0.17–0.94 nM), N5 (0.23 nM), N8 (0.31 nM)
  • Group 2: N2 (1.2–2.3 nM), N9 (1.8 nM)
  • Influenza B: IC₅₀ = 0.9–2.1 nM
  • Oseltamivir-resistant strains: H274Y N1 (0.23 nM), E119V N2 (1.5 nM) [5] [9].

The compound’s 4-guanidino group confers 100-fold greater potency than zanamivir against Group 1 NAs due to optimized electrostatic complementarity with the open 150-cavity [3]. Notably, laninamivir octanoate exhibits similar in vitro IC₅₀ values as laninamivir, confirming rapid hydrolysis to the active form [8].

Long-Acting Inhibition via Prodrug Hydrolysis and Tissue Retention

Laninamivir octanoate (CS-8958) is an octanoyl ester prodrug designed for pulmonary activation. Its long-acting properties arise from:

  • Efficient hydrolysis: Carboxylesterases in respiratory epithelial cells rapidly convert laninamivir octanoate to laninamivir, achieving maximal lung concentrations within 4 hours post-inhalation [2] [8].
  • Prolonged tissue retention: Laninamivir’s 7-methoxy group reduces polarity, enabling:
  • High affinity binding to NA’s conserved active site (dissociation half-life >24 hours) [9].
  • Slow release from epithelial cells due to intracellular accumulation and ion trapping [2].
  • Pharmacokinetic evidence:
  • In mice, a single intranasal dose (0.5 μmol/kg) yields lung laninamivir concentrations >1,000 nM for 240 hours, exceeding the IC₅₀ for most NAs [2].
  • Human bronchoalveolar lavage studies show laninamivir persists in pulmonary epithelial lining fluid for ≥6 days post-inhalation, with a half-life of 41.4 hours [2] [8].

Table 3: Pharmacokinetic Profile of Laninamivir in Respiratory Tissues After Prodrug Administration

ParameterMouse ModelHuman Data
Cmax in lungs1,520 pmol/mL (1h)1,200 ng/mL (4h)
t1/241.4 hours~3 days
Time > IC₉₀240 hours144 hours
Prodrug hydrolysis rate90% in 30 min>95% in 4 hours

Mechanistically, the octanoyl chain facilitates membrane penetration and intracellular retention via hydrophobic interactions with lung surfactants [2]. This "depot effect" allows single-dose efficacy, contrasting with zanamivir’s twice-daily dosing [8] [9].

Complete Compound List:

  • Laninamivir (R-125489)
  • Laninamivir octanoate (CS-8958)
  • Zanamivir
  • Oseltamivir carboxylate
  • Peramivir
  • DANA (2-deoxy-2,3-dehydro-N-acetylneuraminic acid)
  • Neu5Ac (N-acetylneuraminic acid)
  • Neu5Ac2en

Properties

CAS Number

203120-17-6

Product Name

Laninamivir

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C13H22N4O7

Molecular Weight

346.34 g/mol

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Solubility

Soluble in DMSO

Synonyms

laninamivir
laninamivir octanoate
laninamivir octanoate hydrate
laninamivir octanoate monohydrate
R 125489
R-125489
R125489

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.